![molecular formula C8H11ClN2O2 B14323269 (E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile CAS No. 100158-69-8](/img/structure/B14323269.png)
(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile is an organic compound with a complex structure that includes multiple functional groups such as a nitrile, an ester, and an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of an appropriate alkene with a chlorinating agent to introduce the chlorine atom. This is followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The ester and amine functionalities are then introduced through subsequent reactions, such as esterification and amination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ester and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-chloro-3-[[(methoxy)carbonyl]methylamino]-2-propene nitrile : Similar structure but with a methoxy group instead of an ethoxy group.
- (E)-2-chloro-3-[[(propoxy)carbonyl]methylamino]-2-propene nitrile : Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile may confer unique properties, such as different solubility or reactivity compared to its analogs. This can influence its suitability for specific applications in research and industry.
Propiedades
Número CAS |
100158-69-8 |
|---|---|
Fórmula molecular |
C8H11ClN2O2 |
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
ethyl 2-[[(E)-2-chloro-2-cyanoethenyl]-methylamino]acetate |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-11(2)5-7(9)4-10/h5H,3,6H2,1-2H3/b7-5+ |
Clave InChI |
MCNYJZYFQRBNKR-FNORWQNLSA-N |
SMILES isomérico |
CCOC(=O)CN(C)/C=C(\C#N)/Cl |
SMILES canónico |
CCOC(=O)CN(C)C=C(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


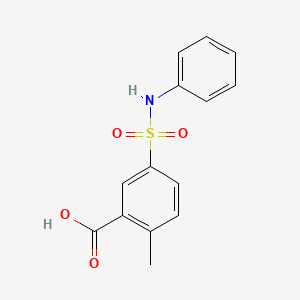
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
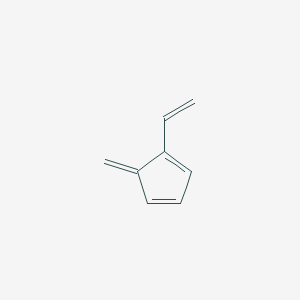
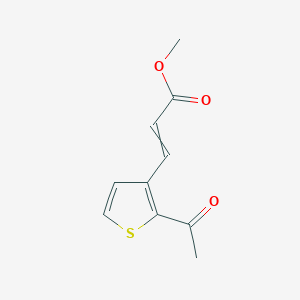
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
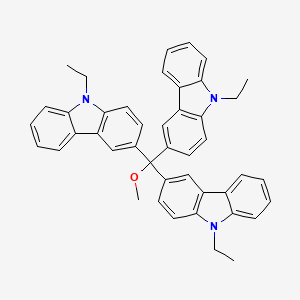
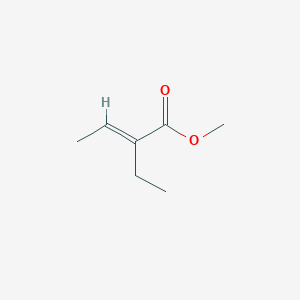
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)
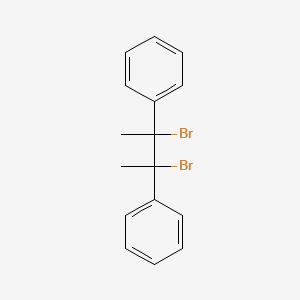
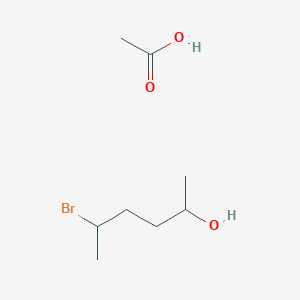
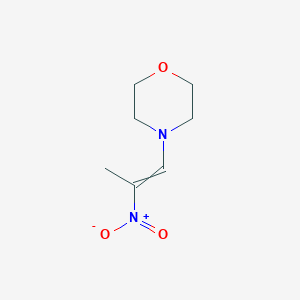
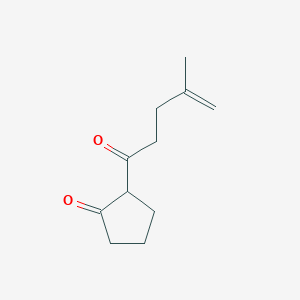
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
